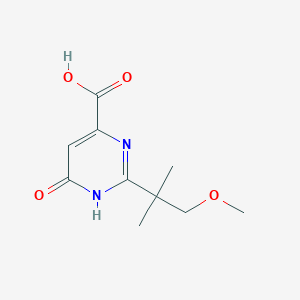![molecular formula C12H22Cl2N2 B13636694 3-(Prop-2-yn-1-yl)-3,9-diazaspiro[5.5]undecanedihydrochloride](/img/structure/B13636694.png)
3-(Prop-2-yn-1-yl)-3,9-diazaspiro[5.5]undecanedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Prop-2-yn-1-yl)-3,9-diazaspiro[55]undecanedihydrochloride is a synthetic compound known for its unique spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-yn-1-yl)-3,9-diazaspiro[5.5]undecanedihydrochloride typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones. The reaction conditions often include the use of a base such as potassium hydroxide (KOH) and solvents like dimethylformamide (DMF) or water .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(Prop-2-yn-1-yl)-3,9-diazaspiro[5.5]undecanedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyne group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as azides or halides in the presence of a catalyst like copper(I) iodide (CuI).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of triazoles or halogenated derivatives.
科学的研究の応用
3-(Prop-2-yn-1-yl)-3,9-diazaspiro[5.5]undecanedihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential antibacterial and anticancer properties.
Materials Science: It is used in the synthesis of novel hybrid materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
作用機序
The mechanism of action of 3-(Prop-2-yn-1-yl)-3,9-diazaspiro[5.5]undecanedihydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
類似化合物との比較
Similar Compounds
- 3-(2-Propyn-1-yl)pyrrolidine
- Di-2-propyn-1-yl carbonate
- 1-(Prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones
Uniqueness
3-(Prop-2-yn-1-yl)-3,9-diazaspiro[5.5]undecanedihydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and materials science.
特性
分子式 |
C12H22Cl2N2 |
|---|---|
分子量 |
265.22 g/mol |
IUPAC名 |
3-prop-2-ynyl-3,9-diazaspiro[5.5]undecane;dihydrochloride |
InChI |
InChI=1S/C12H20N2.2ClH/c1-2-9-14-10-5-12(6-11-14)3-7-13-8-4-12;;/h1,13H,3-11H2;2*1H |
InChIキー |
MILMYXDXFSPWCY-UHFFFAOYSA-N |
正規SMILES |
C#CCN1CCC2(CCNCC2)CC1.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






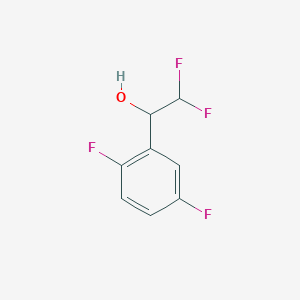
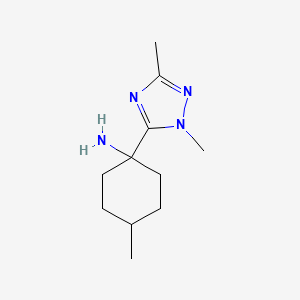
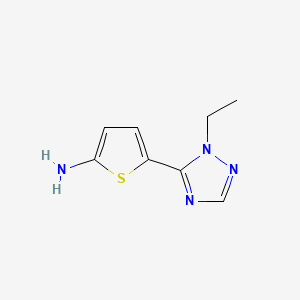

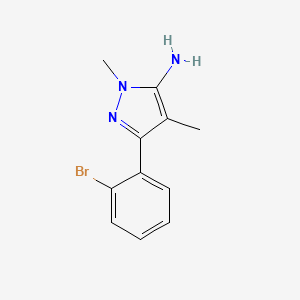
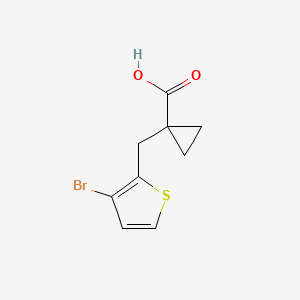
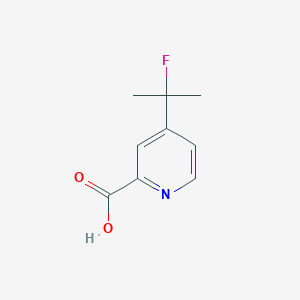
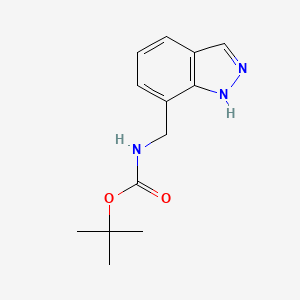
![Dimethyl({[4-(trifluoromethyl)phenyl]imino})-lambda6-sulfanone](/img/structure/B13636687.png)
